3,3'-Difluorobenzaldazine

mGluR5 Positive Allosteric Modulator SAR

3,3'-Difluorobenzaldazine (DFB) is the standard mGluR5 PAM (EC50 2.6μM) for amplifying glutamate responses without intrinsic activity. Its unique 3,3'-difluoro substitution is essential; other regioisomers are inactive or act as NAMs. Ideal for Ca2+ flux/IP1 assays, in vivo cognition studies (i.c.v.), and as a SAR benchmark. Ensure reproducible positive cooperativity with this validated tool compound.

Molecular Formula C14H10F2N2
Molecular Weight 244.24 g/mol
CAS No. 15332-10-2
Cat. No. B1144149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Difluorobenzaldazine
CAS15332-10-2
Synonyms(1Z,2Z)-1,2-bis(3-fluorobenzylidene)hydrazine
Molecular FormulaC14H10F2N2
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=NN=CC2=CC(=CC=C2)F
InChIInChI=1S/C14H10F2N2/c15-13-5-1-3-11(7-13)9-17-18-10-12-4-2-6-14(16)8-12/h1-10H
InChIKeyYYMCVDNIIFNDJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Difluorobenzaldazine (DFB) CAS 15332-10-2: Product Overview for mGluR5 PAM Research


3,3'-Difluorobenzaldazine (DFB) is a symmetrical bis-benzaldazine derivative belonging to the class of monofluorobenzene-containing azines [1]. It functions as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), exhibiting no intrinsic agonist activity [2]. As a research tool compound, DFB potentiates the functional responses of mGluR5 orthosteric agonists, including glutamate, quisqualate, and 3,5-dihydroxyphenylglycine (DHPG) [2].

Why 3,3'-Difluorobenzaldazine Cannot Be Replaced by Unvalidated Benzaldazine Analogs


The benzaldazine scaffold is pharmacologically labile with respect to mGluR5 modulation: subtle changes in aryl substitution pattern can invert or abolish allosteric activity. The systematic evaluation of a panel of analogs by O'Brien et al. [1] revealed that the 3,3'-difluoro substitution uniquely confers potent positive cooperativity (EC₅₀ 2.6 ± 0.4 μM), whereas the 2,2'-difluoro regioisomer is approximately 5-fold less potent (EC₅₀ 14 ± 12 μM) and the 4,4'-difluoro analog is completely inactive as a modulator (>100 μM). Moreover, substituting the fluoro groups with methoxy yields a negative allosteric modulator (DMeOB, IC₅₀ 3.0 ± 0.4 μM), while the 3,3'-dichloro analog (DCB) exhibits neutral cooperativity and can antagonize DFB-mediated potentiation [1]. Consequently, substituting DFB with an uncharacterized benzaldazine derivative in experimental protocols risks nullifying mGluR5 potentiation or even introducing confounding negative modulatory effects.

Quantitative Comparative Evidence: 3,3'-Difluorobenzaldazine vs. Closest Analogs and In-Class Compounds


3,3'-Difluoro Substitution Is Essential for Potent mGluR5 Positive Allosteric Modulation: Head-to-Head Regioisomer Comparison

3,3'-Difluorobenzaldazine (3,3'-F) exhibits an EC₅₀ of 2.6 ± 0.4 μM for potentiating glutamate-induced Ca²⁺ mobilization in CHO cells expressing human mGluR5 [1]. In direct head-to-head testing within the same fluorometric Ca²⁺ assay, the 2,2'-difluoro regioisomer shows substantially reduced potency (EC₅₀ 14 ± 12 μM), and the 4,4'-difluoro analog is completely inactive as a modulator (EC₅₀ >100 μM) [1].

mGluR5 Positive Allosteric Modulator SAR

Halogen Substitution Determines Allosteric Cooperativity Sign: 3,3'-Difluoro (PAM) vs. 3,3'-Dichloro (Neutral) vs. 3,3'-Dimethoxy (NAM)

The identity of the 3,3'-substituent determines not only potency but the direction of allosteric modulation. DFB (3,3'-F) acts as a positive allosteric modulator, potentiating agonist responses 3- to 6-fold [1]. In the same assay system, 3,3'-dimethoxybenzaldazine (DMeOB) acts as a negative allosteric modulator with an IC₅₀ of 3.0 ± 0.4 μM, while 3,3'-dichlorobenzaldazine (DCB) exhibits neutral cooperativity—it does not modulate agonist activity but can block both DFB-mediated potentiation and DMeOB-mediated inhibition [1].

mGluR5 Allosteric Cooperativity PAM vs NAM

In Vivo Functional Differentiation: DFB vs. Orthosteric mGluR5 Agonist CHPG in Reversing Ketamine-Induced Behavioral Deficits

Both DFB (40-100 nmol, i.c.v.) and the orthosteric mGluR5 agonist CHPG (5-50 nmol) attenuate ketamine-induced locomotor hyperactivity, motor incoordination, and cognitive impairment in mice [1]. However, a critical divergence emerges in sensorimotor gating: CHPG (50 nmol) reverses ketamine-induced prepulse inhibition (PPI) deficits, whereas DFB fails to do so at doses up to 100 nmol [1].

Behavioral Pharmacology mGluR5 PAM Ketamine Model

DFB as a Validated Lead Scaffold: Comparative Potency Benchmark for Next-Generation mGluR5 PAM Development

DFB serves as the validated benchmark scaffold in medicinal chemistry campaigns targeting mGluR5 PAM development. He et al. designed acyl-2-aminobenzimidazoles based on DFB's chemical structure and identified compound 22 with an IC₅₀ of 6.4 μM in a nitric oxide production assay, representing approximately 20-fold greater potency than the DFB lead [1]. In a separate campaign, Lakkaraju et al. developed trans-2-phenylcyclopropane amide analogs, with compound 3a achieving 4.5-fold greater potency (30 μM) than DFB and demonstrating no detectable toxicity at concentrations up to 1000 μM [2].

Medicinal Chemistry mGluR5 PAM Lead Optimization

Receptor Subtype Selectivity Profile: DFB Does Not Modulate Other mGluR Subtypes

DFB's selectivity profile has been characterized across mGluR subtypes. It potentiates agonist responses at mGluR5 but exhibits no modulatory activity at mGluR1a, mGluR2, mGluR4, mGluR7a, or mGluR8a [1]. This selectivity contrasts with orthosteric agonists such as glutamate or quisqualate, which activate multiple mGluR subtypes and ionotropic glutamate receptors, and with the analog DMeOB, which acts as a negative modulator at mGluR5 [1].

Receptor Selectivity mGluR5 Off-Target Profile

Recommended Research and Industrial Use Cases for 3,3'-Difluorobenzaldazine Based on Quantitative Evidence


mGluR5-Positive Allosteric Modulation in Cellular and Tissue-Based Functional Assays

DFB is the optimal tool compound for investigators requiring selective positive allosteric potentiation of mGluR5 without direct receptor activation. Its EC₅₀ of 2.6 ± 0.4 μM in fluorometric Ca²⁺ assays and ability to potentiate glutamate, quisqualate, and DHPG responses by 3- to 6-fold make it suitable for calcium mobilization, inositol phosphate accumulation, and electrophysiological studies where mGluR5-specific signal amplification is desired [1]. Procurement of DFB from validated commercial sources ensures that the positive cooperativity profile documented by O'Brien et al. is reproduced, avoiding the confounding negative or neutral effects associated with methoxy- or chloro-substituted analogs [1].

In Vivo Behavioral Pharmacology Studies of Cognitive Enhancement and Psychotomimetic Reversal

DFB (40-100 nmol, i.c.v.) is validated for in vivo studies examining mGluR5-mediated cognitive and behavioral effects. It has demonstrated efficacy in improving spatial alternation retention in Y-maze tasks in rats when administered immediately post-training [1], and in attenuating ketamine-induced locomotor hyperactivity, motor incoordination, and cognitive impairment in mice [2]. Researchers should note the behavioral specificity: DFB reverses ketamine-induced cognitive deficits but fails to reverse prepulse inhibition deficits, distinguishing its functional profile from orthosteric agonists like CHPG [2].

Medicinal Chemistry Benchmark Reference Compound for mGluR5 PAM Lead Optimization

DFB serves as the established benchmark scaffold in medicinal chemistry programs developing next-generation mGluR5 PAMs for traumatic brain injury and psychiatric indications. Its use as a reference standard enabled He et al. to quantify a 20-fold potency improvement with acyl-2-aminobenzimidazole compound 22 [1], and Lakkaraju et al. to demonstrate a 4.5-fold potency gain with cyclopropyl-containing analog 3a [2]. Researchers engaged in structure-activity relationship studies should procure DFB as a control compound to anchor potency comparisons and validate assay conditions across screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3'-Difluorobenzaldazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.